N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide is a synthetic organic compound featuring a bicyclic indole scaffold fused with a cyclopropanecarbonyl group and a butanamide side chain. The indole core is a common structural motif in bioactive molecules, often associated with interactions in enzymatic or receptor-binding pathways. The cyclopropane ring introduces steric and electronic constraints that may enhance metabolic stability or influence conformational preferences.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFUHKHSJETDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
a) Motesanib (C22H23N5O)
Motesanib (CAS: 453562-69-1) shares a dihydroindole core with the target compound but differs in substituents. Key distinctions include:
- Substituents : Motesanib contains a pyridinecarboxamide group at the indole’s 6-position and a dimethyl substitution on the dihydroindole ring, whereas the target compound features a cyclopropanecarbonyl group and a butanamide chain.
- Functional Groups: Motesanib’s pyridine ring and secondary amine (from the pyridinylmethylamino group) contrast with the cyclopropane and aliphatic amide in the target compound. These differences likely alter binding affinity and selectivity.
- Pharmacological Activity: Motesanib is a known antiangiogenic agent targeting VEGF receptors . The absence of a phosphate group in the target compound may reduce its solubility compared to Motesanib Diphosphate (CAS: 857876-30-3), which enhances bioavailability via salt formation .
b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () diverges significantly in structure but shares an amide bond critical for hydrogen bonding.
- Core Structure : A benzamide scaffold replaces the indole system, limiting π-π stacking interactions possible in the target compound.
- Directing Groups : The hydroxy-dimethylethyl group in this compound serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target compound’s cyclopropane moiety may instead act as a steric hindrance or conformational lock.
Hypothetical Comparative Analysis (Based on Structural Features)
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